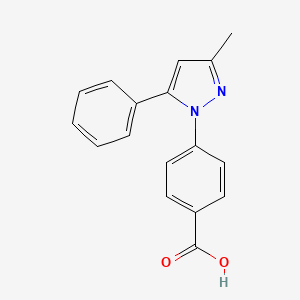

4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid

Vue d'ensemble

Description

“4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid” is a heterocyclic compound . Pyrazoles, which are nitrogen-based hetero-aromatic ring structures, have been the focus of much interest due to their diverse biological activities . They are common structural units in marketed drugs and in targets in the drug discovery process .

Synthesis Analysis

The synthesis of similar compounds, such as 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives, involves a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . The synthesized compounds were characterized by their physicochemical properties and spectral means (IR and NMR) .Molecular Structure Analysis

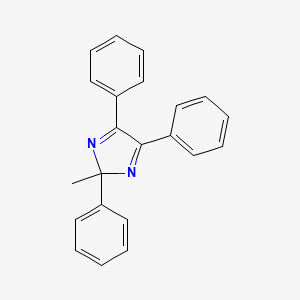

The molecular structure of similar compounds has been characterized by physicochemical properties and spectral means (IR and NMR) . For example, the crystal structure of a related compound, (E)-3-methyl-4-((3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methylene)amino)-1-phenyl-1H-pyrazol-5(4H)-one, was reported as triclinic .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been reported . For instance, the synthesis of 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives involves a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes .Applications De Recherche Scientifique

Crystallographic Studies

The compound 4‐(Antipyrin‐4‐yliminomethyl)benzoic acid, closely related in structure to the queried compound, has been studied for its crystal structure, revealing a benzoic acid moiety and a pyrazole ring with molecules associated through hydrogen bonding and weak interactions. This study showcases the potential for using such compounds in crystallography to understand molecular conformations and interactions (Yu Zhang et al., 2002).

Antitumor Activity

Research into the synthesis, crystal structure, and evaluation of cancer inhibitory activity of derivatives of pyrazole compounds has been conducted. Specifically, 4-[indol-3-yl-Methylene]-1H-pyrazol-5(4H)-one derivatives, which share a functional similarity with the queried compound, were synthesized and tested against various cancer cells, indicating potential application in cancer research and treatment (Lingling Jing et al., 2012).

Antimicrobial and Antifungal Activities

Analgesic, anti-inflammatory, and antimicrobial activities have been studied in novel isoxazole/pyrimidine/pyrazole substituted benzimidazole analogs, highlighting the broad spectrum of biological activities these types of compounds can possess. This research points to potential applications in developing new antimicrobial and anti-inflammatory agents (Krishna Veni Chikkula et al., 2017).

Optical and Material Science Applications

Synthesis and optical properties studies of antipyrine derivatives, including compounds structurally related to the queried chemical, have been explored for their potential in material science. These studies focus on the amorphous nature, optical absorption, and refraction properties of thin films prepared from these compounds, indicating their usefulness in developing new materials with specific optical properties (N. El-Ghamaz et al., 2017).

Nonlinear Optical (NLO) Properties

Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and evaluated for their nonlinear optical properties, demonstrating the potential of such compounds in optical limiting applications. This research suggests the relevance of pyrazole derivatives in the development of materials for photonics and optical technology (B. Chandrakantha et al., 2013).

Orientations Futures

The future directions for “4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid” and similar compounds could involve further exploration of their diverse biological activities . For instance, several derivatives have shown cytotoxicity to human cell lines , suggesting potential applications in cancer treatment.

Propriétés

IUPAC Name |

4-(3-methyl-5-phenylpyrazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-12-11-16(13-5-3-2-4-6-13)19(18-12)15-9-7-14(8-10-15)17(20)21/h2-11H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEFETXBOCYRFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40903602 | |

| Record name | NoName_4303 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40903602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2769711.png)

![2-(4-chlorophenyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2769713.png)

![N-benzyl-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2769714.png)

![Methyl 2-[2-(2-methylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2769715.png)

![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2769722.png)

![N-(4-fluorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2769727.png)